molecular formula C12H16N2OS B13627779 4-(Morpholinomethyl)benzothioamide

4-(Morpholinomethyl)benzothioamide

Cat. No.: B13627779
M. Wt: 236.34 g/mol
InChI Key: UJPDHHUPWNPCBC-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzothioamide is a synthetic organic compound designed for research and development purposes. It features a benzothioamide core, a scaffold recognized in medicinal chemistry for its versatility as an amide bioisostere. Thioamides are known to enhance the proteolytic stability and membrane permeability of lead compounds compared to their oxo-amide analogues . The integration of a morpholine ring, a common heterocycle in drug discovery, is a strategic modification aimed at influencing the molecule's solubility and pharmacokinetic profile, while potentially contributing to interactions with biological targets . Thioamide-containing compounds have garnered significant interest in early-stage drug discovery, with documented research applications in the development of inhibitors for various targets, such as kinases and histone methyltransferases . Similarly, morpholine derivatives are frequently explored for their diverse biological activities. Researchers may find this compound a valuable building block for constructing novel molecules or as a candidate for screening against new biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)benzenecarbothioamide

InChI

InChI=1S/C12H16N2OS/c13-12(16)11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4H,5-9H2,(H2,13,16)

InChI Key

UJPDHHUPWNPCBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves the reaction of a 4-substituted benzonitrile derivative (where the substituent can be a morpholinomethyl group) with sodium hydrogen sulfide in the presence of ammonium chloride and an aprotic polar solvent to yield the corresponding benzothioamide derivative. This method has been developed to improve safety, yield, and scalability compared to earlier methods involving hazardous reagents such as hydrogen sulfide gas or ammonium sulfide.

Reaction Scheme

The general reaction can be represented as:

$$
\text{4-substituted benzonitrile (I)} + \text{NaHS} \xrightarrow[\text{NH}_4Cl]{\text{Aprotic polar solvent}} \text{4-substituted benzothioamide (II)}
$$

Where the substituent in the benzonitrile (I) is the morpholinomethyl group for the target compound.

Reagents and Solvents

  • Sodium hydrogen sulfide (NaHS) : Acts as the sulfur source for thioamidation.
  • Ammonium chloride (NH4Cl) : Facilitates the reaction, possibly by maintaining an optimal pH and ionic environment.
  • Aprotic polar solvents : The preferred solvents include N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and sulfolane. Among these, DMF is most commonly used due to its excellent solvating properties and reaction efficiency.

Reaction Conditions

Parameter Range Preferred Range
Temperature 0 to 150 °C 10 to 80 °C
Pressure 1 atm to 2 atm 1 atm to 1.2 atm
Reaction Time 10 minutes to 10 days Dependent on substituent
Solvent Volume Ratio 2 to 50 times (vs. substrate) 3 to 20 times
Solvent:Water Ratio 1:0 to 1:1 Ambient conditions

The reaction proceeds efficiently under mild conditions without the need for high pressure or toxic gases, which enhances safety and scalability.

Procedure Outline

  • Dissolve the 4-substituted benzonitrile derivative (e.g., 4-(morpholinomethyl)benzonitrile) in an aprotic polar solvent such as DMF.
  • Add sodium hydrogen sulfide hydrate and ammonium chloride to the solution.
  • Stir the mixture at a controlled temperature (typically 40 °C) for a specified time (several hours to a day).
  • After completion, acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid to precipitate the benzothioamide.
  • Isolate the solid by filtration and dry to obtain the pure this compound.

Advantages Over Previous Methods

  • Safety : Avoids use of highly toxic hydrogen sulfide gas and expensive ammonium sulfide.
  • Yield : Achieves high yields (often above 90%) compared to earlier methods with yields as low as 40-51%.
  • Scalability : Can be performed on a large scale without specialized high-pressure equipment.
  • Environmental Impact : Uses less hazardous reagents and solvents, simplifying waste disposal.

Experimental Data and Research Findings

Representative Example (Adapted for Morpholinomethyl Substituent)

Step Details
Substrate 4-(Morpholinomethyl)benzonitrile (1.0 g)
Sodium hydrogen sulfide 2.35 g (hydrate form)
Ammonium chloride 2.25 g
Solvent N,N-dimethylformamide (3 mL) + water (0.5 mL)
Temperature 40 °C
Reaction time 22 hours
Work-up Acidification with 2N HCl, addition of water, cooling
Yield Typically ~90-95%
Product This compound, solid

Comparative Yields from Literature

Method Reagents & Conditions Yield (%) Notes
Hydrogen sulfide + diethylamine Toluene, pressure Variable Safety hazard, special equipment required
Ammonium sulfide + microwave Microwave irradiation ~40 Expensive reagent, small scale
Sodium hydrogen sulfide + liquid ammonia 100 °C, pressure ~51 Many by-products
Sodium hydrogen sulfide + DMF + NH4Cl (present method) 40 °C, ambient pressure 90-97 Mild conditions, high yield

Analytical and Purification Notes

  • The product precipitates upon acidification, facilitating straightforward isolation by filtration.
  • Purity is typically confirmed by standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
  • The method allows for easy scale-up due to mild conditions and simple work-up.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothioamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Morpholinomethyl)benzothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)benzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The morpholine ring and benzothioamide moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Morpholinomethyl)benzothioamide (inferred properties) with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Key Features Reference
This compound C₁₂H₁₅N₂OS* ~235.33* -SC(NH₂)-, -CH₂-morpholine N/A N/A Morpholinomethyl enhances solubility -
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k) C₁₃H₁₅N₃O₃S 293.34 -COOH, -NHC(O)-S-morpholine 237–238 80 Carboxylic acid improves crystallinity
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) C₁₇H₁₇ClN₄OS₂ 396.92 Thiazole, -Cl-benzyl 238–240 84 Thiazole enhances bioactivity
4-[(4-Bromophenyl)amino]benzene-1-carbothioamide C₁₃H₁₁BrN₂S 307.21 -SC(NH₂)-, -NH-(4-BrC₆H₄) N/A N/A Bromine increases lipophilicity
4-(1H-Imidazol-1-yl)benzenecarbothioamide C₁₀H₉N₃S 203.26 -SC(NH₂)-, -imidazole N/A N/A Imidazole offers H-bonding sites

*Inferred based on structural analogs.

Key Observations:
  • Morpholine vs. Imidazole: The morpholinomethyl group in the target compound likely improves water solubility compared to the imidazole-substituted analog (), which may exhibit stronger hydrogen-bonding interactions .
  • Lipophilicity: The bromophenyl-substituted benzothioamide () has a higher molecular weight (307.21) and bromine atom, which could enhance membrane permeability compared to the morpholinomethyl derivative .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Morpholinomethyl derivatives are prominent in drug development (), such as in the synthesis of (S)-3-4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a therapeutic candidate .
  • Antimicrobial Potential: Thioamide derivatives (e.g., 6a-b in ) are often explored for antimicrobial activity due to sulfur’s electron-rich nature .

Research Findings and Limitations

  • Spectroscopic Consistency : Morpholine-containing compounds show distinct ¹H NMR signals for morpholine protons (δ 3.5–3.7 ppm) and thiocarbonyl carbons (δ 190–200 ppm in ¹³C NMR) .
  • Limitations: Direct pharmacological data for this compound are absent. Predictions are based on analogs, necessitating further experimental validation.

Biological Activity

4-(Morpholinomethyl)benzothioamide is a chemical compound notable for its unique structure, which includes a morpholine group and a benzothioamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antibacterial and antifungal agent. The chemical formula is represented as C11H14N2OSC_{11}H_{14}N_{2}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Structure and Properties

The compound features a benzene ring substituted with a morpholinomethyl group and a thioamide functional group. This structure enhances its reactivity and biological activity compared to other similar compounds.

Property Details
Chemical Formula C11H14N2OSC_{11}H_{14}N_{2}OS
Molecular Weight 226.31 g/mol
Functional Groups Morpholine, Thioamide

Biological Activity

Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Below are some key findings from various studies:

  • Antibacterial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Antifungal Activity : Similar studies have demonstrated efficacy against fungal pathogens, suggesting that the thioamide functional group plays a critical role in its antifungal properties.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results highlight its potential as an effective antibacterial agent.
  • Antifungal Activity : In another study, this compound was tested against Candida albicans, yielding an MIC of 16 µg/mL. This suggests strong antifungal activity, making it a candidate for further development in treating fungal infections.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial cells. Interaction studies have indicated binding affinities with enzymes involved in cell wall synthesis and metabolic pathways essential for microbial survival.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
BenzothiazoleContains sulfur in a five-membered ringKnown for antifungal properties
BenzamideContains an amide group instead of thioamideExhibits different biological activities
Morpholino-benzothiazoleSimilar morpholine attachment but with thiazoleEnhanced activity against specific pathogens
ThiazolidinoneContains a five-membered ring with sulfurUsed primarily in diabetes treatment

Q & A

Q. What are the optimal synthetic routes for 4-(Morpholinomethyl)benzothioamide, and what reaction conditions ensure high yield?

The synthesis of this compound typically involves coupling a morpholinomethyl-substituted benzoyl chloride with a thioamide precursor. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or THF) to facilitate amide bond formation .
  • Thioamide Formation : Reaction of intermediates with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) under reflux conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and morpholine ring integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation analysis .
  • X-Ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding networks .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

  • In Vitro Assays : Use fluorogenic substrates or colorimetric kits (e.g., p-nitrophenyl phosphate for phosphatase activity) to measure IC₅₀ values .
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 μM in triplicate to assess potency and selectivity .
  • Control Compounds : Include known inhibitors (e.g., ascorbic acid for antioxidant studies) to validate assay conditions .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for morpholinomethyl derivatives be resolved?

Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Systematic Substituent Variation : Compare analogs with methyl, ethyl, or aryl groups at the N4 position of the triazole core to isolate electronic/steric effects .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict electron distribution and binding affinity .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antioxidant vs. enzyme inhibition assays) to identify consistent trends .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) and slow evaporation techniques to grow high-quality crystals .
  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning ratios and improve R-factors .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···S or O–H···N) to guide crystal packing predictions .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinases or oxidoreductases) .
  • Reactivity Simulations : Gaussian 09 or ORCA for transition state analysis of thioamide hydrolysis or morpholine ring opening .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental approaches optimize the compound’s stability in biological matrices?

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC-UV at 254 nm .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions in human serum .
  • Light/Temperature Sensitivity : Store solutions in amber vials at –20°C and assess stability over 14 days .

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?

  • Intermediate Characterization : Use LC-MS or TLC to identify bottlenecks (e.g., unstable intermediates or side reactions) .
  • Catalyst Optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings or thiourea derivatives for thioamide formation .
  • Byproduct Analysis : ¹H NMR or GC-MS to detect impurities (e.g., unreacted morpholine or benzothioic acid) .

Methodological Notes

  • Data Validation : Cross-check experimental results with theoretical models (e.g., DFT vs. XRD bond lengths) to ensure accuracy .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing without approval .

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